2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H4BrF5O. It is a derivative of benzyl bromide, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions, and a trifluoromethoxy group at the 4 position. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide involves the bromination of 2,3-difluoro-4-(trifluoromethoxy)toluene. This reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the benzyl position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of benzyl alcohol derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol are employed
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: Products include benzyl alcohol derivatives
Scientific Research Applications
2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules that can be used as probes or inhibitors in biochemical studies.
Medicine: It is involved in the development of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide involves its reactivity towards nucleophiles. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzyl bromide
- 3-(Trifluoromethyl)benzyl bromide
- 2-(Trifluoromethyl)benzyl bromide
Uniqueness
2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide is unique due to the presence of both difluoro and trifluoromethoxy substituents on the benzene ring. These substituents significantly alter the electronic properties of the compound, making it more reactive and versatile in various chemical reactions compared to its analogs .
Properties
IUPAC Name |
1-(bromomethyl)-2,3-difluoro-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-3-4-1-2-5(7(11)6(4)10)15-8(12,13)14/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSOPSVZWQORKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.